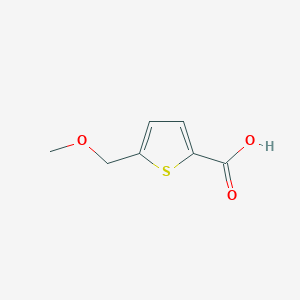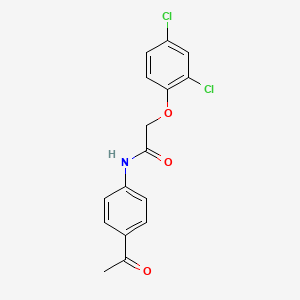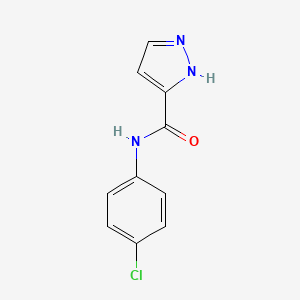
5-(Methoxymethyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H8O3S and a molecular weight of 172.2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-(Methoxymethyl)thiophene-2-carboxylic acid, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-(Methoxymethyl)thiophene-2-carboxylic acid consists of a thiophene ring with a methoxymethyl group attached at the 5-position and a carboxylic acid group at the 2-position .Chemical Reactions Analysis
Thiophene derivatives, including 5-(Methoxymethyl)thiophene-2-carboxylic acid, have been widely studied as substrates in coupling reactions and olefinations .Physical And Chemical Properties Analysis
5-(Methoxymethyl)thiophene-2-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 172.2 .Scientific Research Applications
Biomass Conversion and Polymer Production
One significant area of research related to the application of thiophene derivatives involves the conversion of plant biomass into furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives. These compounds serve as platform chemicals for producing a wide range of materials, such as monomers, polymers, fuels, solvents, and pharmaceuticals, offering sustainable alternatives to petrochemicals. Thiophene derivatives, due to their structural similarity and reactive properties, could potentially play a role in these conversions or serve as intermediates in synthesizing complex organic molecules (Chernyshev, Kravchenko, & Ananikov, 2017).
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Their usage spans from pharmaceuticals to agrochemicals, dyes, and organic materials, highlighting their versatility and potential for innovative applications in drug design and synthesis. The exploration of thiophene derivatives, including methodologies for their synthesis, opens avenues for developing novel therapeutic agents and functional materials (Xuan, 2020).
Novel Synthesis Approaches
Advancements in the synthesis of thiophene derivatives are crucial for expanding their applications in various fields, including organic synthesis and pharmaceuticals. Recent achievements in thiophene synthesis highlight the development of new methods that are more efficient, versatile, and environmentally friendly. These methods not only improve the synthesis of existing thiophene derivatives but also facilitate the discovery of novel compounds with potential applications in drug development and beyond (Xuan, 2020).
Environmental and Biological Applications
Understanding the interaction and effects of thiophene derivatives in biological systems is another area of active research. Studies on the environmental impact, toxicity, and biocatalytic processes involving carboxylic acids and their derivatives provide insight into their safe and effective use. This research is fundamental for developing new drugs, agrochemicals, and bioremediation strategies, ensuring that these compounds are used responsibly and sustainably (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
The safety information for 5-(Methoxymethyl)thiophene-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
5-(methoxymethyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFSRJFRRLRADM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(S1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343211 |
Source


|
| Record name | 5-(methoxymethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)thiophene-2-carboxylic acid | |
CAS RN |
61855-04-7 |
Source


|
| Record name | 5-(methoxymethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)











